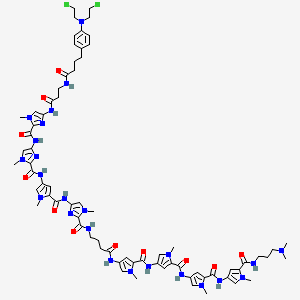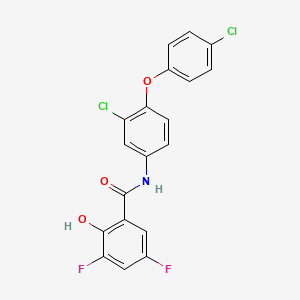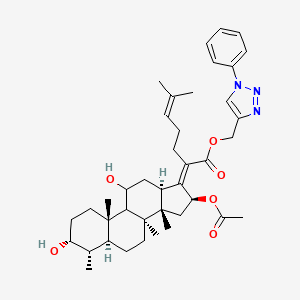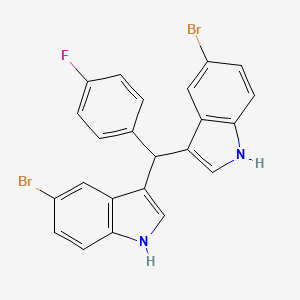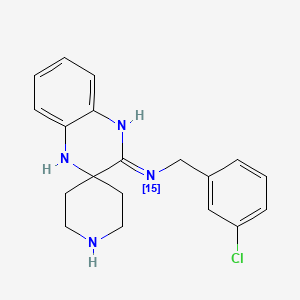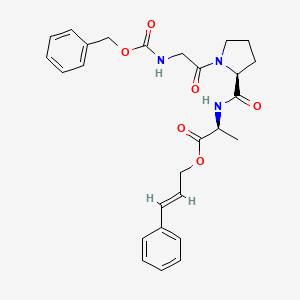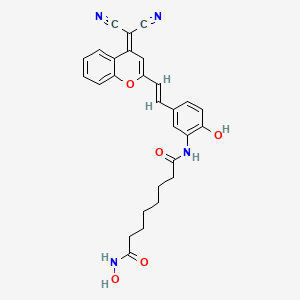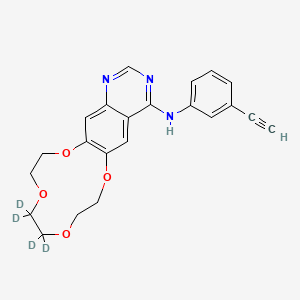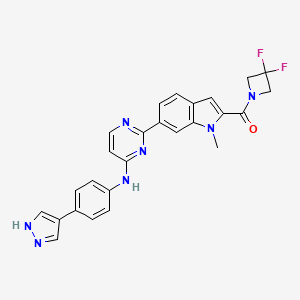
Rock2-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rock2-IN-6 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound is primarily used in the study and treatment of diseases mediated by ROCK2, including autoimmune and inflammatory diseases .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Rock2-IN-6 involve several stepsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Rock2-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction is less common but can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. These reactions can introduce new functional groups or replace existing ones.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Rock2-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the biochemical pathways involving ROCK2.
Biology: It helps in understanding the role of ROCK2 in cellular processes such as migration, adhesion, and proliferation.
Medicine: this compound is investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.
Industry: It is used in the development of new drugs targeting ROCK2 .
Wirkmechanismus
Rock2-IN-6 exerts its effects by selectively inhibiting ROCK2. This inhibition affects various molecular targets and pathways, including the downregulation of STAT3 and upregulation of STAT5. These changes lead to reduced activity of type 17 and follicular T helper cells, which are involved in autoimmune and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Rock2-IN-6 is unique due to its high selectivity for ROCK2. Similar compounds include:
RKI-1447: A potent inhibitor of both ROCK1 and ROCK2.
Belumosudil: An orally available ROCK2 inhibitor.
ROCK-IN-5: A potent inhibitor of protein kinases, including ROCK, ERK, GSK, and AGC
These compounds share some similarities with this compound but differ in their selectivity and specific applications.
Eigenschaften
Molekularformel |
C26H21F2N7O |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone |
InChI |
InChI=1S/C26H21F2N7O/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33) |
InChI-Schlüssel |
GWMOTZHLJFWMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)

